molecular formula C18H21NO B1617052 4-(Dibenzylamino)butan-2-one CAS No. 26734-07-6

4-(Dibenzylamino)butan-2-one

Cat. No. B1617052
CAS RN: 26734-07-6
M. Wt: 267.4 g/mol
InChI Key: UUVNGPGLPIICOR-UHFFFAOYSA-N
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Description

4-(Dibenzylamino)butan-2-one (DBB) is an organic compound belonging to the class of compounds known as aminobutanes. It is a colorless, volatile liquid with a faint odor and a molecular formula of C12H16N2O. DBB is a versatile compound that has been widely used in a variety of scientific research applications. It has been used in the synthesis of several different compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis Applications

4-(Dibenzylamino)butan-2-one serves as a significant compound in organic synthesis. Its applications include the synthesis of indoles, an important class of compounds with various biological activities, through furan ring opening and indole ring closure processes (Butin & Smirnov, 2005). Additionally, it's involved in the microbial production of raspberry ketone, highlighting its role in the biosynthesis of natural products and flavors (Feron et al., 2007). Moreover, it contributes to the development of novel anticancer compounds through the synthesis of cyclic monocarbonyl analogs of curcumin (Karthikeyan et al., 2009) and is used in the synthesis of enantioenriched piperidinols from α-dibenzylamino aldehydes, showcasing its utility in producing biologically active molecules (Andrés et al., 2007).

Environmental and Biological Implications

From an environmental perspective, studies on the OH-initiated photo-oxidation of furan derivatives suggest the formation of unsaturated dicarbonyl products, implicating this compound in atmospheric chemistry and environmental pollution (Alvarez et al., 2009). This research is crucial for understanding the environmental fate and impacts of furan derivatives.

Biomedical Research

In biomedical research, this compound derivatives have shown promising applications. For instance, its derivatives have been investigated for their anti-melanogenic properties, suggesting potential use in medical cosmetology and dermatology (Wu et al., 2015). This could lead to novel treatments for conditions involving abnormal melanin production. Additionally, the autonomous production of 1,4-butanediol through engineered bacteria showcases the potential of this compound derivatives in sustainable chemical production and biotechnology (Liu & Lu, 2015).

properties

IUPAC Name

4-(dibenzylamino)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-16(20)12-13-19(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-11H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVNGPGLPIICOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300370
Record name 4-(dibenzylamino)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26734-07-6
Record name 26734-07-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136461
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(dibenzylamino)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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